DL-Homophenylalanine (2-amino-4-phenylbutanoic acid) is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. [, , , ] It is a higher homolog of phenylalanine, with an additional methylene group (-CH2-) in its side chain. [, ] DL-Homophenylalanine is a racemic mixture, meaning it contains equal amounts of both D- and L- enantiomers. [, ] This compound serves as a valuable tool in various scientific research areas, including plant biology, enzymology, and material science.
DL-Homophenylalanine can be derived from natural sources or synthesized through various chemical processes. It is classified as a non-essential amino acid, meaning that it can be synthesized by the body, although its synthetic forms are often used in laboratory settings. The compound exists in two enantiomeric forms: L-homophenylalanine and D-homophenylalanine, with the L-form being more biologically active.
The synthesis of DL-homophenylalanine can be achieved through several methods, including enzymatic and chemical approaches.
The enzymatic synthesis typically requires specific conditions such as buffered solutions (e.g., Tris-HCl buffer at pH 8.5) and controlled temperatures (around 37°C). High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and analyze product yields .
DL-homophenylalanine participates in various biochemical reactions, primarily involving transamination and racemization processes.
Analytical techniques such as thin-layer chromatography (TLC) and HPLC are commonly used to assess the conversion rates and purity of synthesized homophenylalanines .
The mechanism of action for DL-homophenylalanine primarily involves its role as a substrate in enzymatic reactions that lead to the synthesis of neurotransmitters and other biologically active compounds.
Studies indicate that modifying the enzyme activity through genetic engineering can enhance the production efficiency of DL-homophenylalanine, achieving high enantiomeric excess (greater than 99%) in laboratory settings .
Relevant analyses include solubility tests which confirm its solubility in polar solvents like water but limited solubility in non-polar solvents.
DL-Homophenylalanine is utilized extensively in scientific research and pharmaceutical applications:
The cyanobacterium Nostoc punctiforme PCC73102 harbors a gene cluster responsible for l-homophenylalanine (l-Hph) biosynthesis, located adjacent to the anabaenopeptin biosynthetic region. Researchers identified three critical genes through bioinformatic analysis: hphA (NpunF2464), hphB (NpunF2457), and hphCD (Npun_F2458). These genes were hypothesized to catalyze l-Hph synthesis from l-phenylalanine (l-Phe) via a mechanism analogous to the leucine biosynthesis pathway, where 3-methyl-2-oxobutanoic acid converts to 4-methyl-2-oxopentanoic acid. Functional validation confirmed that these genes constitute the first known homophenylalanine biosynthetic pathway in any organism. The hphB gene product exhibited significant sequence homology to isopropylmalate dehydrogenase (LeuB) in the leucine pathway, suggesting evolutionary conservation of carbon-chain elongation mechanisms [1] [6].
Recombinant E. coli strains expressing the N. punctiforme hph genes achieved fermentative l-Hph production from simple carbon sources and l-Phe. The initial strain construction involved cloning hphCD into plasmid pHPH01 (pTrc99a backbone), followed by sequential insertion of hphA (pHPH02) and hphB (pHPH03) into compatible vectors. This system yielded ~630 mg/L l-Hph after optimization of gene expression levels and culture conditions—a 20-fold increase over baseline strains. Key enhancements included:
Table 1: Engineered Plasmids for Homophenylalanine Biosynthesis in E. coli
Plasmid | Genes Expressed | Expression Promoter | Key Characteristics |
---|---|---|---|
pHPH01 | hphCD | Ptrc | pTrc99a backbone; EcoRI/KpnI cloning sites |
pHPH02 | hphCD + hphA | Ptrc | Derived from pHPH01; KpnI/BamHI insertion |
pHPH03 | hphB | Plac | pSTV29 backbone; BamHI/PstI cloning |
Optimized system | hphABCD | Ptrc (all) | Coordinated expression; yield: 630 mg/L |
The hphABCD enzymes function as a dedicated metabolic module for l-Hph synthesis, with strict substrate specificity that prevents functional overlap with native E. coli pathways. Critical enzymatic characteristics include:
Table 2: Functional Comparison of hphABCD and E. coli Leu Biosynthesis Enzymes
Enzyme | Function in l-Hph Pathway | Leu Pathway Equivalent | Cross-Complementation |
---|---|---|---|
HphA | l-Phe chain elongation | LeuA (2-isopropylmalate synthase) | No (substrate-specific) |
HphB | Oxidative decarboxylation | LeuB (isopropylmalate dehydrogenase) | Yes (relaxed specificity) |
HphCD | Isomerization | LeuC/D (isopropylmalate isomerase) | No |
The engineered E. coli platform expressing hphABCD exhibits controlled promiscuity toward non-natural substrates, enabling synthesis of fluorinated l-Hph analogs:
Table 3: Substrate Range of hphABCD Enzymes in Engineered E. coli
Substrate | Product | Relative Conversion Efficiency | Potential Applications |
---|---|---|---|
l-Phenylalanine | l-Homophenylalanine | 100% (reference) | ACE inhibitors, carfilzomib |
o-Fluorophenylalanine | 2-Fluoro-homophenylalanine | 63% | Protease-resistant peptides |
m-Fluorophenylalanine | 3-Fluoro-homophenylalanine | 68% | PET tracers |
l-Tyrosine | Homotyrosine | 45% | Kinase inhibitor precursors |
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